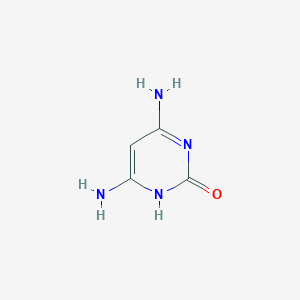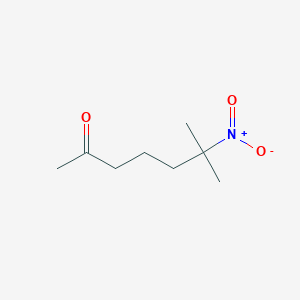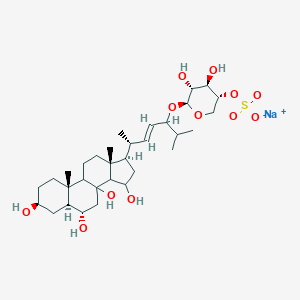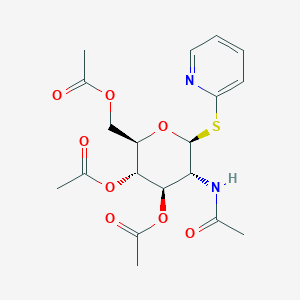
4,6-Diamino-2-hydroxypyrimidine
Vue d'ensemble
Description
4,6-Diamino-2-hydroxypyrimidine is a heterocyclic organic compound with the molecular formula C4H6N4O. It is a derivative of pyrimidine, characterized by the presence of amino groups at positions 4 and 6, and a hydroxyl group at position 2. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Mécanisme D'action
Mode of Action
4,6-Diamino-2-hydroxypyrimidine acts as a selective and specific inhibitor of GCH1 . It competes with the substrate GTP for binding to the active site of the enzyme . This competition inhibits the enzymatic activity of GCH1, thereby reducing the production of BH4 .
Biochemical Pathways
By inhibiting GCH1, this compound disrupts the de novo synthesis of BH4 . This disruption affects the downstream pathways that rely on BH4, including the synthesis of nitric oxide (NO) and several neurotransmitters . The reduction in NO production can have significant effects on vascular tone and immune response .
Pharmacokinetics
The compound’s ability to cross cell membranes and inhibit gch1 suggests it has suitable absorption and distribution characteristics
Result of Action
The inhibition of GCH1 by this compound leads to a decrease in BH4 synthesis . This decrease can suppress NO production , which may have various effects depending on the physiological context. For example, it could potentially modulate immune responses or vascular tone .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and ionic strength of the solution can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment could potentially interact with the compound and alter its activity .
Analyse Biochimique
Biochemical Properties
4,6-Diamino-2-hydroxypyrimidine plays a significant role in biochemical reactions. It interacts with enzymes such as GTP cyclohydrolase I . This interaction is crucial for the synthesis of tetrahydrobiopterin (BH4), an essential cofactor for nitric oxide synthases and aromatic amino acid hydroxylases .
Cellular Effects
The effects of this compound on cells are profound. It has been found to suppress nitric oxide production in chicken macrophages . This suppression can have significant effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to GTP cyclohydrolase I, inhibiting its activity . This inhibition prevents the synthesis of BH4, thereby suppressing the production of nitric oxide .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. For instance, it has been reported that this compound consistently caused weight loss and reduced food intake in rats .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, it has been shown to inhibit nitric oxide production in chicken macrophages .
Metabolic Pathways
This compound is involved in the metabolic pathway of pterin synthesis . It interacts with the enzyme GTP cyclohydrolase I, which is crucial for the synthesis of BH4 .
Transport and Distribution
Given its role in inhibiting GTP cyclohydrolase I, it is likely that it is transported to sites where this enzyme is active .
Subcellular Localization
Given its role in inhibiting GTP cyclohydrolase I, it is likely that it is localized to the cytoplasm where this enzyme is active .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diamino-2-hydroxypyrimidine typically involves the reaction of ethyl cyanoacetate with guanidine hydrochloride in the presence of sodium ethoxide. The reaction mixture is heated under reflux, followed by acidification to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of optimized reaction conditions and purification techniques ensures high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Diamino-2-hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert it into different amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines and pyrimidine oxides .
Applications De Recherche Scientifique
4,6-Diamino-2-hydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in developing new antibiotics and other therapeutic agents.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
- 2,4-Diamino-6-hydroxypyrimidine
- 4,6-Diamino-2-mercaptopyrimidine
- 2,6-Diamino-4-pyrimidinol
Comparison: 4,6-Diamino-2-hydroxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher antibacterial activity and a broader spectrum of applications .
Propriétés
IUPAC Name |
4,6-diamino-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-2-1-3(6)8-4(9)7-2/h1H,(H5,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSVBJJXPDBPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289371 | |
| Record name | 4,6-Diamino-2-hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31458-45-4 | |
| Record name | 4,6-Diamino-2-pyrimidinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Diamino-2-hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Diaminopyrimidin-2(1H)-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D5GB4JX52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of 4,6-Diamino-2-hydroxypyrimidine in chemical synthesis?
A1: this compound serves as a crucial starting material in the synthesis of various purine derivatives, notably 3-methylisoguanine. [] This compound is significant because it represents the first successful synthesis of 3-methylisoguanine. The synthesis involves a series of reactions including methylation, nitrosation, reduction, and cyclization using this compound as the initial building block. []
Q2: Can you elaborate on the role of this compound in coordination chemistry?
A2: While the provided research papers primarily focus on the synthetic application of this compound, a separate study highlights its potential in coordination chemistry. The compound exhibits the ability to form mixed ligand complexes with bivalent metal ions. [] This property suggests its potential use as a ligand in various chemical reactions and catalytic processes involving metal ions. Further research in this area could unravel its full potential in coordination chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)













